3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which employs Cu(I) or Ru(II) as catalysts . These reactions are carried out under controlled conditions to ensure the formation of the desired isoxazole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale cycloaddition reactions. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted isoxazole derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound from its carboxylic acid precursor.
Methylene Chloride: Often used as a solvent in these reactions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, leading to its biological effects . The exact pathways and targets are still under investigation, but its structure allows for versatile interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 4-Isoxazolecarbonyl chloride, 3-cyclohexyl-5-methyl-
Uniqueness
3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-cyclohexyl-5-methyl-1,2-oxazole-4-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJBNONZCLRKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2CCCCC2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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